D-Ribose-13C

Metabolomics Mass Spectrometry Isotope Dilution

Unlabeled D-Ribose is analytically indistinguishable from endogenous pools, preventing accurate quantification of pentose phosphate pathway fluxes. D-Ribose-13C (CAS 70849-24-0) resolves this with site-specific 13C labeling at C1, enabling unambiguous metabolic tracing via LC-MS/MS and NMR. • High isotopic enrichment (≥98 atom% 13C) provides ~89-fold SNR enhancement. • Defined M+1 mass shift allows precise absolute quantitation as an internal standard. • Superior to [U-13C]Glucose for non-oxPPP flux analysis. • Stable at room temperature for shipping. Bulk quantities available.

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
CAS No. 70849-24-0
Cat. No. B119403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose-13C
CAS70849-24-0
SynonymsRibose-1-13C;  D-(-)-Ribose-1-13C; 
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1
InChIKeyPYMYPHUHKUWMLA-CEQZBKKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Ribose-13C Product Overview


D-Ribose-13C (CAS: 70849-24-0) is a site-specifically 13C-labeled isotopologue of the pentose sugar D-Ribose, incorporating a single carbon-13 atom at the C1 position . With a molecular weight of 151.12 Da and high isotopic enrichment (typically ≥98-99 atom% 13C) [1], this compound is not a therapeutic agent but a precision analytical tracer. Its primary utility lies in its capacity to act as a selective probe within the pentose phosphate pathway (PPP) and nucleotide biosynthesis, enabling the quantitative tracking of metabolic fluxes that are indistinguishable when using unlabeled substrates or broad-spectrum tracers like [U-13C]Glucose .

Why D-Ribose-13C Cannot Be Substituted


Substituting D-Ribose-13C with its unlabeled counterpart (D-Ribose, CAS 50-69-1) introduces fundamental analytical and quantitative errors. While both compounds are chemically and biologically identical in their core interactions, the unlabeled molecule is 'invisible' to the key detection methods that define the utility of the labeled compound. In mass spectrometry (MS), unlabeled D-Ribose and its metabolites cannot be distinguished from the endogenous cellular pool, preventing accurate flux quantification via mass isotopomer distribution analysis . In Nuclear Magnetic Resonance (NMR), the natural abundance of 13C (1.1%) provides an insufficient signal-to-noise ratio (SNR) for dynamic studies without isotopic enrichment, making time-resolved or low-concentration detection infeasible [1]. Furthermore, broad-spectrum tracers like [U-13C]Glucose generate complex, overlapping labeling patterns that obscure pathway-specific fluxes, whereas site-specific D-Ribose-13C (e.g., C1-label) provides a defined entry point into the non-oxidative pentose phosphate pathway (non-oxPPP) and salvage pathways . Therefore, using an unlabeled or differently labeled analog does not provide equivalent data; it either provides no data or data of a different and often ambiguous nature.

D-Ribose-13C vs. Analogs Comparison


Mass Shift Advantage for MS Quantitation

For targeted LC-MS/MS assays, D-Ribose-13C provides a definitive +1 Da mass shift (M+1) relative to the monoisotopic peak of unlabeled D-ribose . This predictable, quantifiable shift is the basis for its use as an internal standard, enabling absolute quantitation of endogenous ribose and its metabolites by correcting for ion suppression and matrix effects .

Metabolomics Mass Spectrometry Isotope Dilution Quantitative Analysis

Enhanced NMR Sensitivity for Conformational Analysis

In NMR spectroscopy, the signal intensity is directly proportional to isotopic enrichment. Using D-Ribose-13C with ≥98 atom% 13C enrichment [1] enables detection of specific anomeric and conformational states that are below the noise floor at natural abundance (1.1% 13C). This allows for quantitative analysis of solution equilibria. For example, studies on [1-13C]-D-ribose have quantified the relative populations of its α-furanose, β-furanose, α-pyranose, β-pyranose, hydrate, and aldehyde forms [2].

Structural Biology NMR Spectroscopy RNA Dynamics Isotope Labeling

Site-Specific Tracing for Pentose Phosphate Pathway Flux

D-Ribose-13C, specifically labeled at the C1 position, enters metabolism as a defined tracer for the non-oxidative pentose phosphate pathway (PPP) and nucleotide salvage. In contrast, uniformly labeled [U-13C5]-Ribose (CAS 202114-47-4) or [U-13C]Glucose produces complex isotopologue distributions that can obfuscate pathway-specific fluxes due to carbon scrambling in glycolysis and the oxidative PPP . The C1 label offers a simpler 'binary' readout for incorporation into specific metabolites, facilitating more robust computational modeling of metabolic networks.

Metabolic Flux Analysis Pentose Phosphate Pathway Nucleotide Metabolism Stable Isotope Resolved Metabolomics

Acyclic Aldehyde Content for Glycation Potential

The reactivity of an aldose with proteins (glycation) is primarily determined by the concentration of its highly electrophilic acyclic aldehyde form. 13C NMR studies on site-specifically labeled aldopentoses have quantified this critical parameter. Among common pentoses, D-ribose exhibits the highest proportion of the reactive aldehyde form (0.042%) compared to D-arabinose (0.009%), D-lyxose (0.013%), and D-xylose (0.009%) [1].

Glycation Chemical Biology NMR Aldopentose Reactivity

Applications of D-Ribose-13C


Absolute Quantitation in Metabolomics

In LC-MS/MS-based metabolomics, D-Ribose-13C is the ideal internal standard (IS) for the absolute quantitation of its unlabeled counterpart and related nucleotides (e.g., ATP, GTP). Its defined M+1 mass shift allows it to co-elute identically with the target analyte, perfectly compensating for matrix effects and ion suppression. This ensures high quantitative accuracy and reproducibility, which is essential for biomarker discovery and validation studies in clinical and pharmaceutical research.

RNA Structure and Dynamics by NMR

For structural biologists and biophysicists, D-Ribose-13C is a critical reagent for studying RNA conformation and dynamics. Its high isotopic enrichment (>98 atom% 13C) provides an approximately 89-fold increase in signal-to-noise ratio at the labeled position compared to natural abundance [1]. This enables site-specific resonance assignments, measurement of conformational exchange (e.g., CPMG relaxation dispersion), and analysis of RNA-ligand interactions at concentrations and timescales that are impossible with unlabeled RNA.

Tracing Salvage Pathway Activity in Nucleotide Metabolism

D-Ribose-13C serves as a precision tracer to quantify the activity of nucleotide salvage pathways, which are often upregulated in cancer and immune cells. Unlike [U-13C]Glucose, which labels all downstream metabolites, the C1 label of D-Ribose-13C provides a specific and less ambiguous readout for flux through the non-oxidative PPP and into PRPP and nucleotides . This reduced isotopologue complexity facilitates robust computational modeling for drug target validation and understanding metabolic adaptations in disease.

Mechanistic Studies of Glycation and AGE Formation

The quantitatively higher proportion of the reactive acyclic aldehyde form in D-ribose compared to other sugars [2] makes it a potent glycating agent. D-Ribose-13C can be used as a mechanistic probe in in vitro glycation assays to track the formation of specific Advanced Glycation End-products (AGEs) by NMR or MS. This application is relevant for understanding the molecular basis of diabetic complications, aging, and neurodegenerative diseases, where ribose-mediated glycation may play a specific and quantifiable role.

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